4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol is a complex organic compound characterized by its unique structural features, which include a phenolic group and a thiazole moiety. The compound has the molecular formula CHFN\O\S and a molecular weight of approximately 253.26 g/mol. Its structure incorporates a difluorophenyl group attached to a thiazole ring, which is further linked to a phenolic hydroxyl group. This configuration contributes to its potential biological activities and chemical reactivity.
The thiazole ring also provides sites for electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen atom.
Research indicates that 4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol exhibits significant biological activities, particularly in:
The synthesis of 4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol typically involves several steps:
For instance, one synthetic route involves refluxing 3,4-difluorobenzaldehyde with malononitrile and a thiazole precursor in the presence of a base like sodium ethoxide .
4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol has potential applications in:
Interaction studies have indicated that 4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol can interact with various biological targets:
Several compounds exhibit structural similarities to 4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(2-Methylthiazol-4-yl)phenol | Structure | Contains a methyl group on the thiazole ring, affecting solubility and reactivity. |
| 3-(2-Fluorophenyl)-thiazole | Structure | Lacks the phenolic hydroxyl group but retains antimicrobial properties. |
| 5-Methylthiazole | Structure | Simpler structure; primarily studied for its role in metabolic pathways. |
The uniqueness of 4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol lies in its dual functionality as both an antimicrobial and anticancer agent while incorporating the difluorophenyl moiety which enhances its lipophilicity and biological activity.
4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol is a heterocyclic compound characterized by a thiazole ring substituted with a 3,4-difluorophenyl group and a phenolic hydroxyl moiety. Its systematic IUPAC name is 4-[2-(3,4-difluorophenyl)-1,3-thiazol-4-yl]phenol, and it is also known by identifiers:
OC1=CC=C(C2=CSC(C3=CC=C(F)C(F)=C3)=N2)C=C1. | Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₅H₉F₂NOS | |
| Molecular Weight | 289.3 g/mol | |
| InChIKey | BDBM50219646 | |
| CAS Registry Number | 1421263-04-8 (primary) |
The accurate identification of 4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol relies on standardized naming conventions and unique chemical identifiers. Below is a detailed breakdown of its nomenclature and associated data.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-[2-(3,4-difluorophenyl)-1,3-thiazol-4-yl]phenol. This name reflects the compound’s structure:
While this article excludes applications and safety data, a brief structural overview contextualizes the compound’s identification:
The historical development of thiazole chemistry began in 1887 when Arthur Rudolph Hantzsch first reported the systematic synthesis of thiazole derivatives [1] [2]. Hantzsch, a German chemist, established what would become known as the Hantzsch thiazole synthesis, which remains the oldest and most widely recognized method for constructing the thiazole ring system [1]. This foundational work involved the cyclization reaction between alpha-halocarbonyl compounds and various reactants containing the nitrogen-carbon-sulfur fragment, including thiourea, thioamides, thiosemicarbazides, and thiosemicarbazones [1].
The mechanism developed by Hantzsch consisted of a nucleophilic attack by the thioamide sulfur atom on the alpha carbon of the alpha-halocarbonyl compound, followed by subsequent dehydration to yield the corresponding thiazole [1]. This methodology enabled the synthesis of thiazoles with alkyl, aryl, or heteroaryl substituents at positions 2, 4, or 5 of the thiazole ring [1].
During the same period, Hantzsch began collaborative stereochemical studies with Alfred Werner, who would later receive the 1913 Nobel Laureate in Chemistry [2]. Their work on imine derivatives and nitrogen-containing heterocycles in 1890 provided fundamental insights into the stereochemistry of compounds with double bonds involving nitrogen [2]. This research laid the groundwork for understanding the structural requirements and spatial arrangements necessary for biological activity in thiazole derivatives.
Following Hantzsch's initial work, several additional synthetic approaches were developed to expand the accessibility of thiazole derivatives. The Gabriel synthesis emerged as an alternative method, involving the cyclization of acylaminocarbonyl compounds with phosphorus pentasulfide at elevated temperatures (170°C) [1]. Additionally, the Cook-Heilbron synthesis was developed to produce 2,4-disubstituted 5-aminothiazole derivatives through the reaction of α-aminonitriles with dithioacids or related compounds under mild reaction conditions [1].
The limitations of classical methods, particularly the strongly irritating character of α-haloketones used in Hantzsch synthesis, prompted the development of alternative approaches [1]. Castagnolo et al. developed a domino alkylation-cyclization reaction using substituted propargyl bromides and thiourea derivatives under microwave irradiation, providing access to 2-aminothiazoles with improved safety profiles [1].
Lingaraju et al. contributed significantly by developing methods for synthesizing 4,5-disubstituted thiazole derivatives from active methylene isocyanides and methyl carbodithioates [1]. This approach notably enabled the synthesis of 2-unsubstituted thiazoles, which were previously difficult to obtain through traditional Hantzsch or Cook-Heilbron methodologies [1].
The therapeutic potential of thiazole derivatives became apparent in the early 1900s when researchers began investigating their antimicrobial properties [3]. The broad spectrum of biological activities exhibited by thiazole compounds, including antibacterial, antifungal, and antiparasitic effects, established them as important scaffolds in medicinal chemistry [3].
The 1980s marked the beginning of intensified pharmaceutical interest in azole compounds, including thiazoles [3]. Statistical analysis revealed that approximately 59% of FDA-approved small-molecule drugs contain one or more nitrogen-based heterocycles, with thiazoles representing a significant portion of this group [1]. Notable thiazole-containing drugs include sulfathiazole, aztreonam, numerous cephalosporin antibiotics, pramipexole, edoxaban, and many others [1].
The development of fluorinated thiazole compounds represents a more recent advancement in the field, beginning prominently in the 2000s. Research has demonstrated that incorporation of fluorine into thiazole derivatives significantly enhances their pharmacological activity compared to non-fluorinated counterparts [4] [5]. This enhancement stems from fluorine's unique properties, including its electronegativity, size, and ability to form strong carbon-fluorine bonds that resist metabolic degradation.
The specific compound 4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol represents the convergence of several important medicinal chemistry trends: the established thiazole scaffold, fluorine incorporation for enhanced properties, and phenolic functionality for potential biological interactions [6] [7]. Research has shown that fluorinated phenyl thiazole derivatives exhibit enhanced biological activities, including improved metabolic stability, increased lipophilicity, and enhanced cellular penetration [6] [7].
Studies on related fluorinated thiazole compounds have demonstrated that the position of fluorine-containing groups plays a major role in biological activity [4]. For compounds containing difluorophenyl substituents, the 3,4-difluoro substitution pattern has been associated with optimal balance between activity and selectivity [6] [7].
Modern thiazole synthesis has incorporated microwave-assisted methods that significantly improve reaction yields while reducing reaction times and environmental impact [1]. These green chemistry approaches have made thiazole synthesis more efficient and sustainable, supporting increased research into novel derivatives [1].
The integration of molecular modeling and computational methods has revolutionized thiazole drug development since 2005 [3]. Advanced techniques including molecular docking studies, ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) analysis, and structure-activity relationship modeling have enabled more rational drug design approaches [3]. These computational tools allow researchers to predict binding affinity, optimize lead compounds, and understand the molecular basis of biological activity before synthesis [3].
Extensive research has established key structure-activity relationships for thiazole derivatives. Halogen substitution, particularly fluorine, enhances biological activity, while the position of substitution significantly affects selectivity and potency [3] [6]. For phenolic thiazole compounds like 4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol, the combination of the phenolic hydroxyl group with the fluorinated thiazole system potentially provides multiple sites for biological interaction and enhanced pharmacokinetic properties.